molecular formula C10H12O2S B7451738 1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one

1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one

Cat. No.: B7451738
M. Wt: 196.27 g/mol
InChI Key: IKUBDDWJJMWWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a methoxy group attached to the thiophene ring and a methylbutenone side chain. Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmacology, and organic synthesis .

Chemical Reactions Analysis

1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that can be used with this compound . Common reagents for these reactions include organoboron reagents, palladium catalysts, and bases such as potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized thiophene derivatives .

Properties

IUPAC Name

1-(3-methoxythiophen-2-yl)-3-methylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7(2)6-8(11)10-9(12-3)4-5-13-10/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUBDDWJJMWWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=C(C=CS1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-methoxythiophene (21.3 g, 0.187 mol) [S. Gronowitz, Arkiv. Kemi., 1958, 12, 239] in dichloromethane (50 mL) was slowly added to a solution of 3,3-dimethylacryloyl chloride (22 mL, 0.195 mol) and tin(IV) chloride (23 mL, 0.195 mol) in dichloromethane (350 mL) at 0°-5° C. After stirring at 0°-5° C. an additional 1 h, the solution was poured into ice water (1 L). The organic layer was separated, washed with water, and dried over magnesium sulfate. The solvent was evaporated in vacuo. The resulting oil was purified by flash chromatography using dichloromethane as the eluant to give the product, 29.6 g (81%): mp 49°-51° C.; IR (KBr): 1671, 1628 and 1430 cm-1 ; MS: m/z 197 (MH+); 1H NMR (CDCl3): δ1.98 (d, J=1.2 Hz, 3H), 2.23 (d, J=1.1 Hz, 3H), 3.98 (s, 3H), 6.85 (d, J=5.5 Hz, 1H), 6.89 (dd, J=1.1 Hz, J=1.2 Hz, 1H) and 7.47 (d, J=5.5 Hz, 1H).
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
tin(IV) chloride
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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